The Developmental Trajectory of KNS-760704 (Dexpramipexole) for Amyotrophic Lateral Sclerosis: A Technical Overview
The Developmental Trajectory of KNS-760704 (Dexpramipexole) for Amyotrophic Lateral Sclerosis: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
KNS-760704, also known as dexpramipexole (B1663564), is the (R)-enantiomer of the dopamine (B1211576) agonist pramipexole (B1678040).[1] Developed by Knopp Biosciences, it was investigated as a potential treatment for Amyotrophic Lateral Sclerosis (ALS) based on its neuroprotective properties, which are independent of dopamine receptor agonism.[2][3] Unlike its S-enantiomer, dexpramipexole has a significantly lower affinity for dopamine receptors, allowing for the administration of higher doses to potentially achieve neuroprotection without inducing dopaminergic side effects.[4] The proposed mechanism of action centers on the preservation of mitochondrial function.[2][4] Despite promising initial preclinical and Phase II clinical data, the development of dexpramipexole for ALS was ultimately halted after a large Phase III trial failed to meet its primary endpoints.[5] This technical guide provides a comprehensive history of the development of KNS-760704 for ALS, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.
Introduction and Developmental History
Amyotrophic Lateral Sclerosis (ALS) is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons, leading to muscle weakness, paralysis, and death.[2] The therapeutic landscape for ALS is limited, with riluzole (B1680632) being one of the few approved treatments, offering only a modest survival benefit.[2][6]
The journey of KNS-760704 (dexpramipexole) began with the observation that its optical enantiomer, pramipexole, exhibited neuroprotective properties beyond its dopamine receptor activity.[2][4] These properties included the reduction of reactive oxygen species (ROS), attenuation of apoptotic pathways, and increased cell survival in response to neurotoxins.[2][4] However, the high affinity of pramipexole for dopamine D2, D3, and D4 receptors limited the achievable concentrations for neuroprotection due to side effects.[2][4]
KNS-760704, the R(+) enantiomer, possessed similar neuroprotective potential but with a much lower affinity for dopamine receptors, making it a more suitable candidate for treating neurodegenerative diseases like ALS.[2][4] Knopp Neurosciences (now Knopp Biosciences) initiated the clinical development of KNS-760704 for ALS.[1][3] In October 2007, the U.S. Food and Drug Administration (FDA) granted orphan drug designation to KNS-760704 for the treatment of ALS.[3] The development program progressed through Phase I and II clinical trials, which showed the drug was safe and well-tolerated, with some preliminary signs of efficacy.[6][7] However, a subsequent large-scale Phase III trial did not confirm these benefits, leading to the discontinuation of its development for ALS.[5]
Proposed Mechanism of Action: Mitochondrial Protection
The primary mechanism of action of KNS-760704 is believed to be the maintenance of mitochondrial function, a key pathway implicated in ALS pathogenesis.[2][6] Preclinical studies have shown that dexpramipexole can protect mitochondria from dysfunction induced by cellular stress.
Specifically, research suggests that dexpramipexole increases the efficiency of oxidative phosphorylation.[4] It has been shown to decrease oxygen consumption while maintaining or even increasing the production of adenosine (B11128) triphosphate (ATP) in various cell lines, including cultured cortical neurons.[4] This effect is thought to be mediated by the inhibition of a large-conductance ion channel in the mitochondrial inner membrane, sensitive to cyclosporine A, which is likely the mitochondrial permeability transition pore (mPTP).[4] By inhibiting the mPTP, dexpramipexole may prevent the release of pro-apoptotic factors like cytochrome c and maintain the mitochondrial membrane potential, thus promoting cell survival.
Preclinical Evaluation
KNS-760704 underwent several in vitro and in vivo preclinical assessments to evaluate its neuroprotective potential. While early reports suggested efficacy, a later, more rigorous study presented conflicting results.
In Vitro Studies
In cell-based assays, both dexpramipexole and its enantiomer pramipexole were shown to reduce the production of reactive oxygen species (ROS), attenuate the activation of apoptotic pathways, and increase cell survival in the presence of various neurotoxins.[2]
Experimental Protocol: In Vitro Neuroprotection Assay
A common method to assess neuroprotection in vitro involves challenging cultured neuronal cells with a toxin and measuring cell viability after treatment with the investigational drug.
-
Cell Culture: Primary rat cortical neurons or a neuronal cell line (e.g., SH-SY5Y) are seeded in 96-well plates and cultured under standard conditions.
-
Toxin Exposure: Cells are exposed to a neurotoxin relevant to ALS pathology, such as glutamate (B1630785) (to induce excitotoxicity) or a mitochondrial complex inhibitor (e.g., rotenone).
-
Treatment: Concurrently or post-toxin exposure, cells are treated with varying concentrations of KNS-760704.
-
Viability Assessment: After a set incubation period (e.g., 24 hours), cell viability is measured using a quantitative assay. A common method is the MTT assay, which measures the metabolic activity of living cells. The amount of formazan (B1609692) product is quantified by measuring absorbance at a specific wavelength, which is proportional to the number of viable cells.
-
Data Analysis: The viability of treated cells is compared to untreated controls and toxin-only controls to determine the neuroprotective effect of KNS-760704.
In Vivo Studies: SOD1G93A Mouse Model
The G93A-SOD1 mutant mouse is a widely used animal model for ALS. Early studies on this model suggested that KNS-760704 could prolong survival and preserve motor function. However, a 2014 study by Vieira et al. from the ALS Therapy Development Institute, designed to be well-powered and rigorous, did not replicate these findings.
Table 1: Preclinical Efficacy of Dexpramipexole in SOD1G93A Mice (Vieira et al., 2014)
| Treatment Group | Median Survival (Days) | Change in Survival vs. Vehicle | Neuromotor Disease Progression |
| Vehicle | 129 | N/A | Progressive decline |
| Dexpramipexole (1.19 mg/mL in drinking water) | 128 | -1 day (not significant) | No significant effect |
Data extracted from survival curves and neurological score charts presented in Vieira et al. (2014).
Experimental Protocol: SOD1G93A Mouse Survival and Motor Function Study (Vieira et al., 2014)
-
Animal Model: High-copy B6-SJL-SOD1G93A/Gur1 mice were used. The study was sibling-matched and gender-balanced.
-
Drug Administration: Dexpramipexole was administered ad libitum in the drinking water at a concentration of 1.19 mg/mL. This dose was selected to achieve steady-state plasma concentrations in the mice that were comparable to those observed in human Phase II clinical trials.
-
Motor Function Assessment: Neurological severity was scored weekly based on motor deficits.
-
Survival Endpoint: The primary endpoint was survival, defined as the inability of the mouse to right itself within 30 seconds of being placed on its side.
-
Data Analysis: Survival data were analyzed using Kaplan-Meier survival curves and log-rank tests to compare the vehicle and treatment groups.
Clinical Development
The clinical development of KNS-760704 for ALS progressed from Phase I to Phase III trials.
Phase I Studies
Two Phase I clinical studies were conducted in 54 healthy adult subjects to assess the safety, tolerability, and pharmacokinetics of single and multiple doses of dexpramipexole.
Table 2: Summary of Phase I Pharmacokinetic Parameters
| Parameter | Value |
| Time to Maximum Plasma Concentration (Tmax) | 1.8 - 2.6 hours |
| Half-life (t1/2) | 6.4 - 8.1 hours |
| Elimination | Primarily renal (84-90% as unchanged drug) |
| Food Effect | None on single-dose pharmacokinetics |
| Data from single and multiple dose studies in healthy volunteers. |
The studies found that single doses (50 mg, 150 mg, 300 mg) and multiple doses (up to 150 mg twice daily for 4.5 days) were safe and well-tolerated.
Phase II Study (CL201/NCT00647296)
A two-part, multicenter, double-blind, placebo-controlled study was conducted to evaluate the safety and preliminary efficacy of KNS-760704 in 102 ALS patients.[6][7]
-
Part 1: Randomized subjects to receive placebo, 50 mg/day, 150 mg/day, or 300 mg/day of dexpramipexole for 12 weeks.[6][7]
-
Part 2: After a 4-week placebo washout, eligible subjects from Part 1 were re-randomized to receive either 50 mg/day or 300 mg/day for up to 72 additional weeks.[7]
The results of the Phase II study showed that dexpramipexole was safe and well-tolerated.[6] Furthermore, there were trends showing a dose-dependent slowing of the decline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score.[6] A combined analysis of functional decline and mortality showed a statistically significant difference favoring the treatment groups, which supported the decision to proceed to a Phase III trial.[6]
Table 3: Key Outcomes from the Phase II Study of KNS-760704 in ALS
| Outcome Measure | Finding | Statistical Significance |
| Part 1 | Dose-dependent trend in slowing the decline of ALSFRS-R slope | Trend observed, not powered for significance |
| Part 2 | Difference between groups in a joint rank test of change from baseline in ALSFRS-R and mortality | P = 0.046 |
| Data from Cudkowicz et al. (2011).[6] |
Phase III Study (EMPOWER/NCT01281189)
Based on the promising Phase II results, a large, randomized, double-blind, placebo-controlled Phase III trial called EMPOWER was initiated. The trial enrolled over 900 ALS patients who received either 150 mg of dexpramipexole twice daily or a placebo. The primary endpoint was a combined assessment of function and survival. Unfortunately, in 2013, it was announced that the trial did not meet its primary or secondary endpoints, showing no significant difference between dexpramipexole and placebo in slowing disease progression or improving survival. This led to the discontinuation of the dexpramipexole development program for ALS.
Conclusion
The development of KNS-760704 (dexpramipexole) for ALS represents a well-founded scientific endeavor that ultimately did not translate into clinical success. The rationale for its development was strong, based on a clear, non-dopaminergic neuroprotective mechanism targeting mitochondrial dysfunction. While early phase clinical trials provided encouraging signals, the definitive Phase III trial failed to demonstrate efficacy. The discrepancy between early-phase promise and late-stage failure, as well as the conflicting preclinical data, underscores the significant challenges in translating therapeutic concepts for neurodegenerative diseases from the laboratory to the clinic. The comprehensive data gathered throughout the KNS-760704 program, however, remains a valuable resource for the ALS research community, offering insights into clinical trial design and the complexities of targeting mitochondrial pathways in this devastating disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective effects of pramipexole in young and aged MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Pramipexole on Rotenone-Treated Mice | Faculty of Medicine [b.aun.edu.eg]
- 4. Dexpramipexole is ineffective in two models of ALS related neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. R+ pramipexole as a mitochondrially focused neuroprotectant: initial early phase studies in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
